N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide
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Overview
Description
N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methylamino group at the 5-position of the thiazole ring and an acetamide group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2-bromoacetylthiazole with methylamine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation and pain signaling.
Comparison with Similar Compounds
Similar Compounds
β-N-Methylamino-L-alanine (BMAA): A neurotoxic amino acid produced by cyanobacteria.
Thiazole derivatives: Compounds like sulfathiazole and ritonavir, which have antimicrobial and antiviral properties.
Uniqueness
N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide stands out due to its unique combination of a methylamino group and an acetamide group on the thiazole ring. This structural feature imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
828920-49-6 |
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Molecular Formula |
C6H9N3OS |
Molecular Weight |
171.22 g/mol |
IUPAC Name |
N-[5-(methylamino)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C6H9N3OS/c1-4(10)9-6-8-3-5(7-2)11-6/h3,7H,1-2H3,(H,8,9,10) |
InChI Key |
DISLABBNOIVUBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)NC |
Origin of Product |
United States |
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